Cas no 216392-65-3 (1H-Pyrrolizine-7a(5H)-carboxylicacid, tetrahydro-3-oxo-, phenylmethyl ester)
216392-65-3 structure
Product Name:1H-Pyrrolizine-7a(5H)-carboxylicacid, tetrahydro-3-oxo-, phenylmethyl ester
CAS-Nr.:216392-65-3
MF:C15H17NO3
MW:259.300384283066
CID:252934
PubChem ID:71436087
Update Time:2025-07-09
1H-Pyrrolizine-7a(5H)-carboxylicacid, tetrahydro-3-oxo-, phenylmethyl ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Pyrrolizine-7a(5H)-carboxylicacid, tetrahydro-3-oxo-, phenylmethyl ester
- benzyl 3-oxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
- Benzyl-3-oxotetrahydro-1H-pyrrolizin-7a(5H)-carboxylat
- LogP
- benzyl 5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate
- Benzyl 3-oxohexahydro-1H-pyrrolizine-7a-carboxylate
- 1H-Pyrrolizine-7a(5H)-carboxylic acid,tetrahydro-3-oxo-,phenylmethyl ester
- 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester
- BS-48517
- 216392-65-3
- F77449
-
- Inchi: 1S/C15H17NO3/c17-13-7-9-15(8-4-10-16(13)15)14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2
- InChI-Schlüssel: GMIAEBFIBSTTHU-UHFFFAOYSA-N
- Lächelt: O(CC1C=CC=CC=1)C(C12CCC(N1CCC2)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 259.12100
- Monoisotopenmasse: 259.12084340g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 4
- Komplexität: 376
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topologische Polaroberfläche: 46.6Ų
Experimentelle Eigenschaften
- Dichte: 1.25
- Siedepunkt: 409.5°C at 760 mmHg
- Flammpunkt: 201.4°C
- Brechungsindex: 1.592
- PSA: 46.61000
- LogP: 1.82270
1H-Pyrrolizine-7a(5H)-carboxylicacid, tetrahydro-3-oxo-, phenylmethyl ester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1475236-100mg |
Benzyl 3-oxohexahydro-1H-pyrrolizine-7a-carboxylate |
216392-65-3 | 97% | 100mg |
$98.0 | 2025-02-26 | |
| Ambeed | A1475236-250mg |
Benzyl 3-oxohexahydro-1H-pyrrolizine-7a-carboxylate |
216392-65-3 | 97% | 250mg |
$157.0 | 2025-02-26 | |
| 1PlusChem | 1P00BI1G-100mg |
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester |
216392-65-3 | 97% | 100mg |
$40.00 | 2023-12-19 | |
| 1PlusChem | 1P00BI1G-250mg |
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-3-oxo-, phenylmethyl ester |
216392-65-3 | 97% | 250mg |
$68.00 | 2023-12-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY533-100mg |
benzyl 3-oxo-hexahydro-1H-pyrrolizine-7a-carboxylate |
216392-65-3 | 95% | 100mg |
¥548.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY533-250mg |
benzyl 3-oxo-hexahydro-1H-pyrrolizine-7a-carboxylate |
216392-65-3 | 95% | 250mg |
¥930.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTY533-1g |
benzyl 3-oxo-hexahydro-1H-pyrrolizine-7a-carboxylate |
216392-65-3 | 95% | 1g |
¥2514.0 | 2024-04-22 | |
| Ambeed | A1475236-1g |
Benzyl 3-oxohexahydro-1H-pyrrolizine-7a-carboxylate |
216392-65-3 | 97% | 1g |
$411.0 | 2025-02-26 |
1H-Pyrrolizine-7a(5H)-carboxylicacid, tetrahydro-3-oxo-, phenylmethyl ester Verwandte Literatur
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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